3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
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Overview
Description
The compound “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including ethers, nitriles, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine ring, the introduction of the fluoro and nitrophenyl groups, and the attachment of the phosphanyl and nitrile groups. Each step would require specific reagents and conditions, such as:
Formation of the purine ring: This could involve cyclization reactions using formamide derivatives.
Introduction of fluoro and nitrophenyl groups: These could be introduced via nucleophilic substitution reactions.
Attachment of phosphanyl and nitrile groups: These could be introduced using phosphine reagents and cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group could be reduced to an amine.
Substitution: The fluoro group could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be used as a probe to study biochemical pathways or as a ligand in binding studies.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-chloro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-aminophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of both fluoro and nitrophenyl groups could enhance its binding affinity to certain molecular targets, while the phosphanyl group could influence its reactivity and stability.
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXROUBPPGQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53FN7O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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